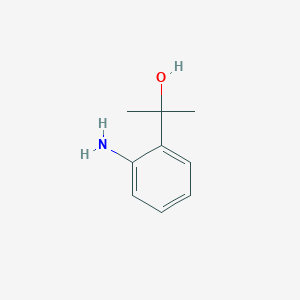

2-(2-Aminophenyl)propan-2-ol

Descripción general

Descripción

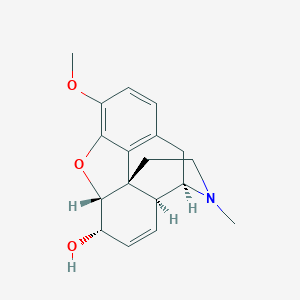

2-(2-Aminophenyl)propan-2-ol, also known as 2-Aminophenol (2-AP), is an organic compound with the molecular formula C6H7NO. It is a white, crystalline solid that is soluble in water and alcohol. 2-AP is a commonly used intermediate in the synthesis of a variety of organic compounds, including pharmaceuticals, dyes, and agrochemicals. It is also used as a reagent in the laboratory for various biochemical and physiological studies.

Aplicaciones Científicas De Investigación

Catalytic Transformations : Bernas et al. (2015) explored the transformation of 1-(2-Aminophenyl)propan-2-ol at 200 °C under argon pressure, using catalysts like carbon, titania, and zeolite supported Ru, Pd, Pt, Rh, and Ir, as well as metal-free zeolites. They achieved high conversion with H-Beta-150 and H-Beta-25 and high selectivity to 2-methylindoline with 0.3 % Ir–H-Beta-150 and H-Beta-25, noting that formation of the final product 2-methylindoline only took place over the most acidic catalysts (Bernas et al., 2015).

Acute Toxicity and Cytotoxicity Assessment : Pelizaro et al. (2019) assessed the acute toxicity and cytotoxicity of fluorescent markers produced by cardanol and glycerol to various biological models. They found that the synthesized compounds, including derivatives of 2-(2-Aminophenyl)propan-2-ol, demonstrated low acute toxicity, suggesting potential safe use as fluorescent markers for biodiesel quality monitoring (Pelizaro et al., 2019).

Corrosion Inhibition : Gao et al. (2007) synthesized tertiary amines in the series of 1,3-di-amino-propan-2-ol and studied their inhibitive performance on carbon steel corrosion. They found that these compounds acted as anodic inhibitors and demonstrated promising inhibition efficiency, retarding the anodic dissolution of iron by forming a protective layer on the metal surface (Gao et al., 2007).

Beta-Adrenoceptor Blocking Agents : Rzeszotarski et al. (1979) synthesized a series of 1-[(4-hydroxyphenethyl)amino]-3-(aryloxy)propan-2-ols and determined their affinity to beta 1- and beta-2-adrenoceptors, confirming substantial cardioselectivity for certain derivatives (Rzeszotarski et al., 1979).

Adsorption and Decomposition on Catalysts : Zawadzki et al. (2001) studied the adsorption and decomposition of propan-2-ol on carbon and carbon-supported metal catalysts using in situ infrared spectroscopy. Their research provided insights into the interactions between propan-2-ol and these catalysts (Zawadzki et al., 2001).

Transfer Hydrogenation Studies : Samec and Bäckvall (2002) investigated the transfer hydrogenation of various imines to amines by propan-2-ol in benzene, catalyzed by a ruthenium complex. They observed high efficiency and selectivity in the reaction (Samec & Bäckvall, 2002).

Synthesis and Biological Properties : Papoyan et al. (2011) synthesized new derivatives of 2-(4-chlorophenyl)-3-morpholin-4-yl-1-(4-alkoxyphenyl)propan-1-ols, exhibiting anticonvulsive and some peripheral n-cholinolytic activities without antibacterial activity (Papoyan et al., 2011).

Biodiesel Production : Modi et al. (2006) used propan-2-ol as an acyl acceptor for immobilized lipase-catalyzed preparation of biodiesel from vegetable oils, achieving high conversion rates (Modi et al., 2006).

Mecanismo De Acción

Target of Action

This compound belongs to the class of organic compounds known as aniline and substituted anilines , which are organic compounds containing an aminobenzene moiety. These compounds are known to interact with various biological targets, but the specific targets for this compound need further investigation.

Pharmacokinetics

Some predicted properties include high gastrointestinal absorption and permeability across the blood-brain barrier . It is predicted to inhibit CYP1A2, an enzyme involved in drug metabolism . The compound’s lipophilicity (Log Po/w) is predicted to be around 1.52 , which could influence its distribution in the body.

Safety and Hazards

The safety data sheet for 2-(2-Aminophenyl)propan-2-ol indicates that it is for R&D use only and not for medicinal or household use . It has hazard statements H302, H315, H319, H332, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation .

Propiedades

IUPAC Name |

2-(2-aminophenyl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-9(2,11)7-5-3-4-6-8(7)10/h3-6,11H,10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZXREFASOUJZAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40291576 | |

| Record name | 2-(2-aminophenyl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40291576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15833-00-8 | |

| Record name | 15833-00-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76547 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(2-aminophenyl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40291576 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

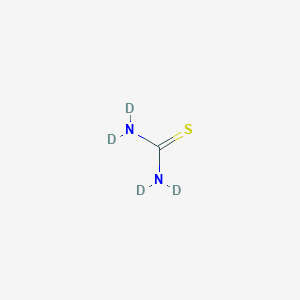

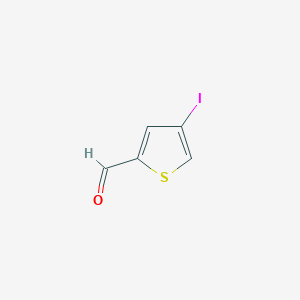

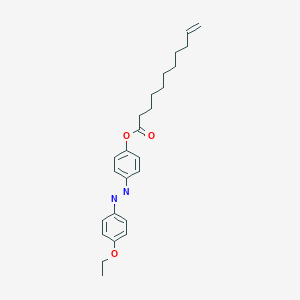

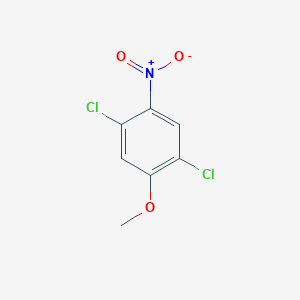

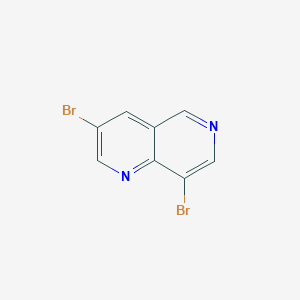

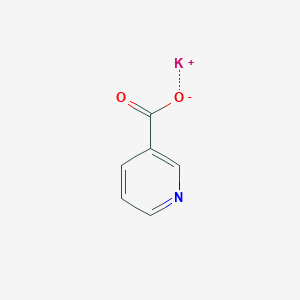

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.